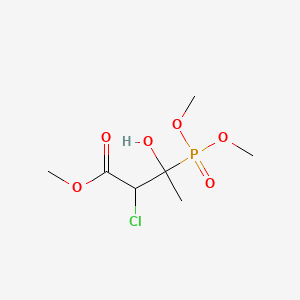
Triphenylstannyldiphenylmethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylstannyldiphenylmethylsilane is an organometallic compound with the molecular formula C31H28SiSn and a molecular weight of 547.34 g/mol . This compound is characterized by the presence of both tin (Sn) and silicon (Si) atoms, making it a unique entity in the realm of organometallic chemistry. It is primarily used for research purposes and has various applications in synthetic chemistry.
Métodos De Preparación
The synthesis of Triphenylstannyldiphenylmethylsilane typically involves the reaction of triphenyltin chloride with diphenylmethylsilane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent any unwanted side reactions.
Análisis De Reacciones Químicas
Triphenylstannyldiphenylmethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tin and silicon species.
Substitution: The compound can undergo substitution reactions where the phenyl groups attached to tin or silicon are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin and silicon oxides, while substitution reactions can produce a variety of organometallic derivatives.
Aplicaciones Científicas De Investigación
Triphenylstannyldiphenylmethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds. It serves as a precursor for the synthesis of other organometallic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Triphenylstannyldiphenylmethylsilane involves its interaction with various molecular targets, including enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular signaling pathways and modulate enzyme activity .
Comparación Con Compuestos Similares
Triphenylstannyldiphenylmethylsilane can be compared with other similar organometallic compounds, such as:
Triphenylstannane (C18H15Sn): Similar to this compound, but lacks the silicon atom. It is used in organic synthesis and as a precursor for other organotin compounds.
Diphenylmethylsilane (C13H14Si): Contains silicon but lacks the tin atom. It is used in the synthesis of silicon-containing organic compounds.
Tetraphenyltin (C24H20Sn): Contains four phenyl groups attached to tin.
The uniqueness of this compound lies in its combination of both tin and silicon atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
363179-61-7 |
|---|---|
Fórmula molecular |
C31H28SiSn |
Peso molecular |
547.3 g/mol |
InChI |
InChI=1S/C13H13Si.3C6H5.Sn/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;3*1-2-4-6-5-3-1;/h2-11H,1H3;3*1-5H; |
Clave InChI |
HCOASASIIXNLIG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


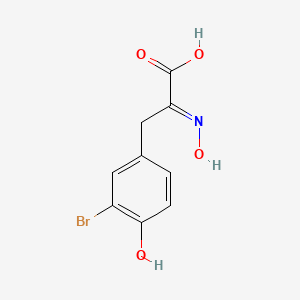

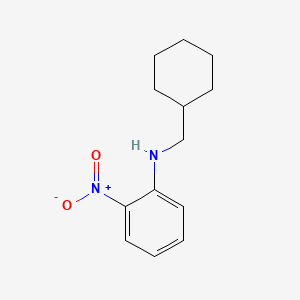


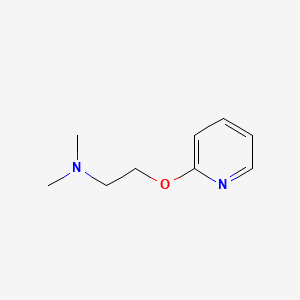


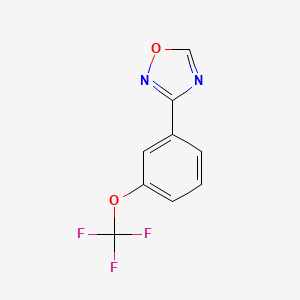
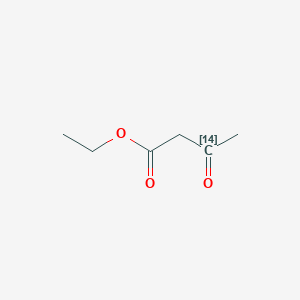
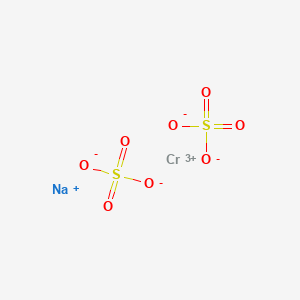
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
